molecular formula C13H11ClN4O B11850435 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline

2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline

Cat. No.: B11850435
M. Wt: 274.70 g/mol
InChI Key: RYDPAJVNSVMPTH-UHFFFAOYSA-N
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Description

2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline is a synthetic organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. . The presence of a chlorine atom and a pyrrolo[3,2-d]pyrimidine moiety in its structure enhances its pharmacological properties, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of solid-phase synthesis can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C13H11ClN4O/c1-18-5-4-11-12(18)13(17-7-16-11)19-8-2-3-10(15)9(14)6-8/h2-7H,15H2,1H3

InChI Key

RYDPAJVNSVMPTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)N)Cl

Origin of Product

United States

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